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Compound of Interest

Compound Name:
(R)-Methyl 2-(2-chlorophenyl)-2-

hydroxyacetate

Cat. No.: B1589139 Get Quote

(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is a key chiral building block in the

synthesis of various pharmaceutical agents. Its stereospecific structure makes it a valuable

intermediate, where maintaining enantiomeric purity is critical. However, the successful

transition of this intermediate from laboratory-scale synthesis to large-scale manufacturing

hinges on a thorough understanding of its physicochemical properties, chief among them being

solubility.

Solubility is not merely a physical constant; it is a critical process parameter that dictates the

efficiency of reactions, dictates the choice of purification methods such as crystallization, and

ultimately impacts process yield, purity, and cost. For drug development professionals, poor

solubility of an intermediate can create significant bottlenecks, leading to challenges in

achieving desired concentrations, controlling reaction kinetics, and isolating the final product in

a pure, crystalline form. This guide provides a comprehensive overview of the solubility profile

of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate, offering field-proven methodologies for

its characterization and practical insights for its application in a research and development

setting.

Core Physicochemical Properties
A molecule's solubility is intrinsically linked to its structural and electronic properties.

Understanding these foundational characteristics is the first step in predicting and interpreting

its solubility behavior in various solvent systems.
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The structure combines a moderately nonpolar chlorophenyl ring with polar hydroxyl and

methyl ester functional groups. This amphiphilic nature suggests a nuanced solubility profile,

with appreciable solubility expected in polar organic solvents but limited solubility in highly

nonpolar or aqueous systems.

Property Value / Description Source(s)

CAS Number 32345-59-8 [1][2]

Molecular Formula C₉H₉ClO₃ [1][2]

Molecular Weight 200.62 g/mol [1][2]

Physical Form
White or colorless to very pale

yellow crystal, lump, or liquid.
[2]

Calculated logP 1.50 - 2.5 [3][4]

Predicted pKa ~12 (for the hydroxyl group) [5]

Storage
Sealed in dry, room

temperature.
[2][6]

Expert Insights: The calculated octanol-water partition coefficient (logP) value, ranging from

1.50 to 2.5, indicates a moderate degree of lipophilicity.[3][4] This suggests that the compound

will favor organic phases over aqueous ones, but not to an extreme degree. The predicted pKa

of the secondary alcohol (hydroxyl group) is high, around 12, similar to that of methyl

mandelate.[5] This means the hydroxyl group is a very weak acid and will only be significantly

deprotonated under strongly basic conditions (pH > 11), a regime where the ester group is also

susceptible to hydrolysis. Therefore, for most practical pH ranges (1-10), the molecule will exist

in its neutral, un-ionized form.

Comprehensive Solubility Profile
While specific quantitative solubility data for (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate
is not extensively published, its behavior can be expertly inferred from its structure and data on

analogous compounds like methyl mandelate.[7] The compound is expected to be soluble in a

range of organic solvents.[7]
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Aqueous Solubility: Due to the hydrophobic chlorophenyl ring and the ester group, the aqueous

solubility is expected to be low. For its non-chlorinated analog, methyl mandelate, the log of

water solubility (logS) is a key metric.[8] The addition of a chlorine atom to the phenyl ring will

likely further decrease aqueous solubility compared to the parent mandelate ester.

pH-Dependent Solubility: As the pKa of the hydroxyl group is high, the molecule's solubility in

aqueous media will be largely independent of pH across the acidic to neutral range (pH 1-9).

Significant increases in solubility due to deprotonation of the hydroxyl group would only be

observed at very high pH (pH > 11), where the risk of ester hydrolysis becomes a primary

concern, leading to the formation of the more soluble carboxylate salt of the parent acid.

Solubility in Organic Solvents: Based on general principles and data for similar structures, a

qualitative solubility profile can be established. This is critical for selecting solvents for

synthesis, extraction, and purification.
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Solvent Class
Representative
Solvents

Expected Solubility
Rationale /
Application

Alcohols
Methanol, Ethanol,

Isopropanol
High

The hydroxyl group of

the solute can

hydrogen bond with

the alcohol solvents.

Useful for reactions

and non-polar solvent

crystallization.

Ketones
Acetone, Methyl Ethyl

Ketone
High

The polar carbonyl

group of the solvent

interacts well with the

polar moieties of the

solute.

Esters Ethyl Acetate High

"Like dissolves like"

principle; suitable for

extraction and

chromatography.

Chlorinated
Dichloromethane,

Chloroform
High

Effective at dissolving

the chlorophenyl

portion of the

molecule.

Aprotic Polar DMSO, DMF Very High

Strong dipole-dipole

interactions lead to

excellent solvation.

Often used for

preparing stock

solutions for assays.

Ethers
Diethyl Ether, MTBE,

THF
Moderate

Can act as anti-

solvents in

crystallization from

more polar systems.
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Hydrocarbons
Toluene, Heptane,

Hexane
Low to Very Low

Lack of polarity makes

them poor solvents.

Often used as anti-

solvents to induce

crystallization.

Gold-Standard Methodologies for Solubility
Determination
To move from prediction to precise quantification, rigorous experimental protocols are required.

The choice between a thermodynamic and a kinetic assay depends on the stage of

development; the former is crucial for process chemistry and formulation, while the latter is a

high-throughput tool for early discovery.[9]

Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is the saturation concentration of the most stable crystalline form of a

compound in a solvent at equilibrium. It is the most relevant measure for process development

and is typically determined using the Shake-Flask Method.[10]

Protocol: Shake-Flask Method for Thermodynamic Solubility

Preparation: Add an excess amount of the solid (R)-Methyl 2-(2-chlorophenyl)-2-
hydroxyacetate to a known volume of the selected solvent (e.g., water, buffer, organic

solvent) in a sealed, inert glass vial.

Causality: Using an excess of solid ensures that equilibrium is established with the solid

phase, a prerequisite for measuring saturation solubility.

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient

period to reach equilibrium (typically 24-48 hours). A vial roller or shaker is used for this

purpose.[6][10]

Causality: Equilibrium is not instantaneous. Sufficient time and consistent agitation are

required for the dissolution rate to equal the precipitation rate. Preliminary experiments

should confirm that the concentration has reached a plateau.
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Phase Separation: Separate the undissolved solid from the saturated solution. This is

typically achieved by centrifugation followed by filtration of the supernatant through a

chemically inert filter (e.g., 0.22 µm PTFE).

Causality: It is critical to obtain a clear, particle-free filtrate for analysis. Failure to remove

all solid particles will lead to erroneously high solubility values.

Quantification: Accurately dilute an aliquot of the clear supernatant with an appropriate

mobile phase. Analyze the concentration of the dissolved compound using a validated

analytical method, typically High-Performance Liquid Chromatography with UV detection

(HPLC-UV).[6]

Causality: HPLC-UV provides the necessary selectivity and sensitivity to accurately

quantify the analyte in the presence of potential impurities or degradants.[6] A calibration

curve must be prepared using standards of known concentration.

Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask method workflow for equilibrium solubility.

Kinetic Solubility Determination
Kinetic solubility measures the concentration at which a compound precipitates from an

aqueous buffer after being introduced from a concentrated organic stock solution (typically

DMSO). It is a high-throughput method used in early drug discovery.[2] Kinetic solubility values

are often higher than thermodynamic ones because the precipitate may be amorphous rather

than crystalline.[9]

Protocol: Solvent Addition Method for Kinetic Solubility

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO

(e.g., 10 or 20 mM).[2]

Addition: Add a small aliquot of the DMSO stock solution to a pre-defined volume of aqueous

buffer (e.g., PBS, pH 7.4) in a microplate well. The final DMSO concentration should be low

(e.g., 1-2%) to minimize co-solvent effects.[11]
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Incubation: Seal the plate and shake at a constant temperature for a short period (e.g., 2

hours).[11]

Causality: This incubation allows time for precipitation to occur if the compound's solubility

limit is exceeded.

Measurement: Determine the concentration of the compound remaining in solution. This can

be done directly by measuring turbidity (nephelometry) or, for higher precision, by filtering the

plate and analyzing the filtrate concentration by HPLC-UV or LC-MS/MS.[2]

Self-Validation: The protocol is self-validating when a clear filtrate is analyzed against a

calibration curve, ensuring only the truly dissolved compound is measured.

Workflow for Kinetic Solubility Determination

Caption: Kinetic solubility workflow via solvent addition.

pKa Determination
Understanding the pKa is essential for predicting how solubility will change in different pH

environments, a critical factor for developing purification strategies or formulations.

Potentiometric titration is a highly accurate and standard method for pKa measurement.

Protocol: Potentiometric Titration for pKa Determination

System Calibration: Calibrate the potentiometer and pH electrode using at least three

standard aqueous buffers (e.g., pH 4, 7, and 10).[3]

Trustworthiness: Accurate calibration is the foundation of a reliable measurement,

ensuring the pH readings are precise.

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable

solvent mixture (e.g., water with a co-solvent like methanol if solubility is low). Maintain a

constant ionic strength using a background electrolyte like 0.15 M KCl.[3] Purge the solution

with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.[3]

Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the pH

electrode and begin titrating with a standardized titrant (e.g., 0.1 M NaOH for a weak acid).
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Add the titrant in small, precise increments.[3]

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to

stabilize.

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the

midpoint of the buffer region on the resulting titration curve, which corresponds to the

inflection point in the first derivative plot.[3]

Causality: At the half-equivalence point, the concentrations of the protonated and

deprotonated species are equal, and according to the Henderson-Hasselbalch equation,

the pH at this point is equal to the pKa.

Workflow for pKa Determination

Caption: Potentiometric titration workflow for pKa measurement.

Practical Implications for Drug Development
A comprehensive understanding of the solubility profile of (R)-Methyl 2-(2-chlorophenyl)-2-
hydroxyacetate provides actionable intelligence:

For the Process Chemist: The high solubility in solvents like ethyl acetate and alcohols,

combined with low solubility in hydrocarbons, presents an ideal scenario for crystallization. A

typical process might involve using methanol as the primary solvent and heptane or toluene

as the anti-solvent to control crystal growth and achieve high purity and yield.

For the Formulation Scientist: If this intermediate were being considered as a final API, its

low intrinsic aqueous solubility would classify it as a Biopharmaceutics Classification System

(BCS) Class II or IV compound. This would immediately signal the need for enabling

formulation technologies (e.g., amorphous solid dispersions, particle size reduction) to

ensure adequate bioavailability.

For the Analytical Scientist: Knowledge of solubility is crucial for developing robust analytical

methods. The high solubility in methanol and acetonitrile makes these ideal solvents for

preparing stock solutions and as major components of the mobile phase for HPLC analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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